molecular formula C8H7BrN2O B14867579 5-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one

5-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B14867579
M. Wt: 227.06 g/mol
InChI Key: FXXFIYZAJFSOCX-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that contains a bromine atom and a naphthyridine ring. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the bromination of a precursor naphthyridine compound. Common synthetic routes may include:

    Bromination Reaction: Using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions.

    Cyclization Reactions: Forming the naphthyridine ring through cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and cyclization reactions, optimized for yield and purity. Specific conditions such as temperature, solvent, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized naphthyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2,6-naphthyridin-1(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

5-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

5-bromo-3,4-dihydro-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C8H7BrN2O/c9-7-5-1-4-11-8(12)6(5)2-3-10-7/h2-3H,1,4H2,(H,11,12)

InChI Key

FXXFIYZAJFSOCX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C(=NC=C2)Br

Origin of Product

United States

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